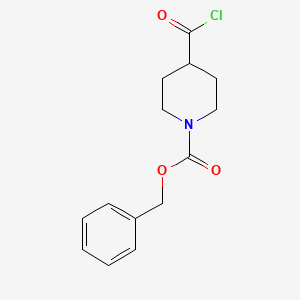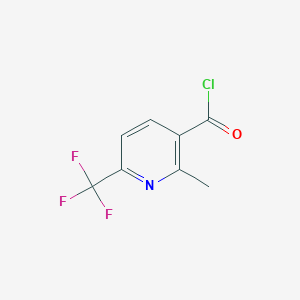
4-(Clorocarbonil)piperidin-1-carboxilato de bencilo
Descripción general
Descripción
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound . It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives .
Synthesis Analysis
Piperidones, which include Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, serve as precursors to the piperidine ring, a common component in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for varied activity .Molecular Structure Analysis
The molecular formula of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is C14H16ClNO3 . Its InChI is 1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 and its Canonical SMILES is C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 .Chemical Reactions Analysis
Piperidones, including Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . They are used in the synthesis of larger molecules with diverse properties and applications .Physical And Chemical Properties Analysis
The molecular weight of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is 281.73 g/mol . Its XLogP3-AA is 2.6 .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de piperidina, incluyendo 4-(Clorocarbonil)piperidin-1-carboxilato de bencilo, han mostrado promesa en la terapia anticancerígena. Exhiben una gama de actividades contra diferentes tipos de cáncer, actuando potencialmente como agentes quimioterapéuticos al interferir con la proliferación celular y la metástasis .
Usos Antimicrobianos y Antifúngicos
Se sabe que la parte de piperidina contribuye a las propiedades antimicrobianas y antifúngicas. Esto hace que this compound sea un andamiaje valioso para el desarrollo de nuevos antibióticos y medicamentos antifúngicos, abordando la creciente preocupación por las cepas resistentes a los fármacos .
Actividad Antiviral
La investigación indica que los derivados de piperidina pueden ser efectivos en tratamientos antivirales. Las características estructurales de this compound podrían aprovecharse para crear nuevos fármacos antivirales, especialmente a raíz de las enfermedades virales emergentes .
Potencial Antimalárico
Los compuestos con una estructura de piperidina se han utilizado en medicamentos antimaláricos. This compound podría servir como un compuesto líder para la síntesis de nuevos agentes antimaláricos, contribuyendo a la lucha contra la malaria .
Propiedades Analgésicas
Los derivados de piperidina son conocidos por sus efectos analgésicos. Como tal, this compound podría explorarse por su potencial para aliviar el dolor, que es un aspecto crítico de los cuidados paliativos y el manejo del dolor .
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias de los derivados de piperidina hacen que this compound sea un candidato para el desarrollo de nuevos fármacos antiinflamatorios, que podrían ser beneficiosos para tratar diversas enfermedades inflamatorias crónicas .
Efectos Neuroprotectores
Los compuestos de piperidina han mostrado efectos neuroprotectores, lo que sugiere que this compound podría usarse en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Terapéutica Cardiovascular
Los atributos estructurales de los derivados de piperidina contribuyen al diseño de fármacos cardiovasculares. This compound podría ser fundamental para crear nuevos medicamentos para enfermedades cardíacas, hipertensión y otras afecciones cardiovasculares .
Mecanismo De Acción
Direcciones Futuras
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has diverse applications including drug development and organic synthesis. It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives , indicating its potential for future research and development in these areas.
Propiedades
IUPAC Name |
benzyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUQFFBRSHOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379940 | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10314-99-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10314-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)


